Hexadecyl 2,2-dimethylpropanoate
Description
Hexadecyl 2,2-dimethylpropanoate is a branched-chain ester derived from 2,2-dimethylpropanoic acid (pivalic acid) and hexadecanol. This compound features a long hydrophobic alkyl chain (C16) and a sterically hindered pivalate group, which influences its physical and chemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
32767-89-8 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
hexadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3 |
InChI Key |
IZQGSFBPMUQBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid
Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol
Scientific Research Applications
Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.
Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Hexadecyl 2,2-dimethylpropanoate belongs to the ester family, characterized by the general formula R-COO-R'. Below is a comparative analysis with similar esters, focusing on molecular weight, synthesis yields, and physical properties.
*Specific CAS or regulatory data for this compound are absent in the provided evidence. †Calculated based on molecular formula.
Physical and Chemical Properties
- Hydrophobicity: this compound’s long alkyl chain and bulky pivalate group enhance its hydrophobicity compared to shorter-chain esters like hexyl isobutyrate .
- Thermal Stability: Branched esters (e.g., 2,2-dimethylpropanoate derivatives) exhibit higher thermal stability than linear-chain esters due to steric hindrance, reducing susceptibility to hydrolysis or oxidation .
- Boiling Points: Esters with longer alkyl chains (e.g., hexadecyl acetate) generally have higher boiling points than those with shorter chains. For instance, 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate distills at 70°C under reduced pressure (40 Pa) , whereas hexyl isobutyrate boils at ~164°C at atmospheric pressure .
Limitations and Knowledge Gaps
The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Key gaps include:
- Experimental data on its melting/boiling points, solubility, and toxicity.
- Industrial or pharmacological applications specific to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
